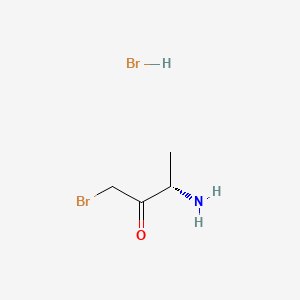
tert-butyl 4,5-dihydro-1H-azepine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4,5-dihydro-1H-azepine-1-carboxylate (TBDAC) is a synthetic compound that has been studied for a variety of applications in scientific research. TBDAC is a versatile compound that has been used in the synthesis of other compounds, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
Tert-butyl 4,5-dihydro-1H-azepine-1-carboxylate has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of other compounds, such as 4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid (CMP) and 4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid ethyl ester (CMP-EE). It has also been used as a ligand in the synthesis of coordination complexes, such as Co(this compound)2 and Cu(this compound)2. In addition, this compound has been used in the study of biochemical and physiological effects, such as its effect on the activity of enzymes and its ability to bind to proteins.
Mechanism of Action
The mechanism of action of tert-butyl 4,5-dihydro-1H-azepine-1-carboxylate is not fully understood. However, it is known that this compound binds to proteins and enzymes, which can affect their activity. In addition, this compound can interact with metal ions, such as cobalt and copper, to form coordination complexes. These complexes can also affect the activity of proteins and enzymes.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as lipoxygenase and cyclooxygenase. In addition, this compound has been shown to bind to proteins, such as albumin and fibrinogen. This binding can affect the activity of the proteins.
Advantages and Limitations for Lab Experiments
Tert-butyl 4,5-dihydro-1H-azepine-1-carboxylate has several advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its versatility, as it can be used in a variety of synthetic and research applications. In addition, this compound is relatively stable and does not require special storage conditions. However, this compound is toxic and should be handled with caution.
Future Directions
There are several potential future directions for tert-butyl 4,5-dihydro-1H-azepine-1-carboxylate research. One potential direction is to further investigate its biochemical and physiological effects, such as its effect on the activity of enzymes and its ability to bind to proteins. In addition, further research could be done to explore the potential applications of this compound in drug development. Finally, research could be done to investigate the potential uses of this compound in other fields, such as food science and biotechnology.
Synthesis Methods
Tert-butyl 4,5-dihydro-1H-azepine-1-carboxylate is synthesized through a two-step process. The first step involves the formation of tert-butyl 4,5-dihydro-1H-azepine-1-carboxylic acid (this compound-H) from the reaction of ethyl 4,5-dihydro-1H-azepine-1-carboxylate (EDAC) and tert-butyllithium (t-BuLi). The second step involves the conversion of this compound-H to this compound through a reaction with dimethylformamide (DMF). The reaction is carried out in an inert atmosphere to prevent the oxidation of the this compound.
Properties
IUPAC Name |
tert-butyl 4,5-dihydroazepine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-11(2,3)14-10(13)12-8-6-4-5-7-9-12/h6-9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMHDGDPDIBLGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CCCC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
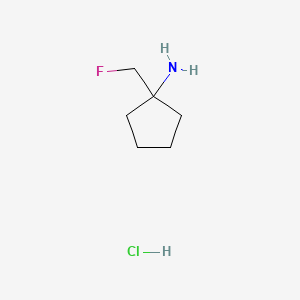
![4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B6608762.png)
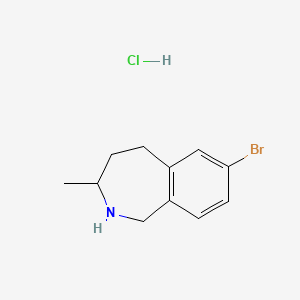
![3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopentane-1-carboxylic acid](/img/structure/B6608771.png)
![sodium 5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate](/img/structure/B6608777.png)



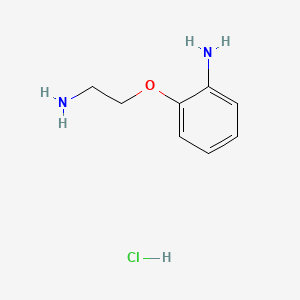
![3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B6608831.png)
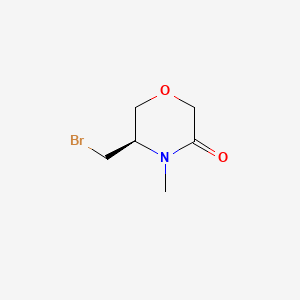
![3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid dihydrochloride](/img/structure/B6608850.png)

